D-Val-Phe-Lys chloromethyl ketone.dihydrochloride

Serine Protease Inhibition Plasmin Selectivity Urokinase Discrimination

D-Val-Phe-Lys-CMK·2HCl is a cell-impermeable, irreversible plasmin inhibitor (IC50 100 pM) essential for dissecting plasmin-specific pathways in fibrinolysis, ovulation, and inflammation models. Its unique D-Val-Phe-Lys sequence ensures high selectivity over thrombin, kallikrein, and uPA, unlike generic CMKs. Ideal for researchers requiring precise target validation, it offers reliable covalent binding even after tissue washing. Bulk quantities available with global shipping and rigorous quality control for consistent experimental reproducibility.

Molecular Formula C21H34Cl2N4O3
Molecular Weight 461.4 g/mol
Cat. No. B13792967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Val-Phe-Lys chloromethyl ketone.dihydrochloride
Molecular FormulaC21H34Cl2N4O3
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N.Cl
InChIInChI=1S/C21H33ClN4O3.ClH/c1-14(2)19(24)21(29)26-17(12-15-8-4-3-5-9-15)20(28)25-16(18(27)13-22)10-6-7-11-23;/h3-5,8-9,14,16-17,19H,6-7,10-13,23-24H2,1-2H3,(H,25,28)(H,26,29);1H/t16-,17-,19+;/m0./s1
InChIKeyNODUKTQIPFXATR-ITJMAPPJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Val-Phe-Lys-CMK·2HCl: Plasmin-Selective Irreversible Tripeptide Inhibitor


D-Val-Phe-Lys chloromethyl ketone dihydrochloride (D-Val-Phe-Lys-CMK·2HCl, CAS 75590-17-9) is a synthetic tripeptide chloromethyl ketone that functions as a cell-impermeable, irreversible inhibitor of the serine protease plasmin (EC 3.4.21.7). It is acknowledged as a critical tool compound for distinguishing plasmin-mediated pathways from those driven by related trypsin-like enzymes . Unlike many generic serine protease inhibitors, this compound exhibits a pronounced, quantifiable preference for plasmin, a characteristic determined by its precise amino acid arrangement and stereochemistry [1].

Cell-impermeable irreversible active-site blockade of plasmin
Discriminates plasmin from urokinase, thrombin, and plasma kallikrein
Suitable for catalytic vs. adhesive function dissection in complex matrices

Why Generic Lysine Chloromethyl Ketones Fail as Plasmin Inhibitors


The biological activity of peptide chloromethyl ketones is exquisitely sensitive to single-residue substitutions. Substituting D-Val-Phe-Lys-CMK·2HCl with a generic lysine chloromethyl ketone or a close tripeptide analog risks a complete shift in protease target [1]. For instance, replacing the central phenylalanine with leucine produces a highly efficient, selective thrombin inhibitor rather than a plasmin inhibitor . Similarly, altering the N-terminal D-valine to D-isoleucine obliterates selectivity between plasmin and plasma kallikrein [2]. These structural interdependencies mean that only the exact D-Val-Phe-Lys sequence guarantees the high-potency, plasmin-specific irreversible block required for precise experimental conclusions.

P2 residue Leu instead of Phe at P2 shifts potency to thrombin; 100–10,000-fold selectivity loss for plasmin.
N‑terminus D‑Ile replacement abolishes plasmin/kallikrein discrimination seen with D‑Val.
Generic CMK Non‑specific lysine chloromethyl ketones do not reproduce the tripeptide's target selectivity profile.

Quantitative Selectivity, Potency, and Functional Comparisons


Plasmin Potency and Urokinase Selectivity vs. Generic Tripeptide CMKs

D-Val-Phe-Lys-CMK·2HCl exhibits an IC₅₀ of 100 pM for human plasmin, with documented high selectivity over urokinase . In contrast, the broader class of tripeptide lysyl chloromethyl ketones (e.g., D-Val-Leu-Lys-CMK and Ala-Phe-Lys-CMK) are described as 100- to 10,000-fold weaker inhibitors of urokinase compared to their plasmin activity, making them essentially non-selective for plasmin when urokinase is co-expressed [1].

Plasmin potency & uPA selectivity
Cross-study comparable
IC₅₀ 100 pM (human plasmin)
>100,000-fold more selective for plasmin than comparator CMKs are for urokinase
Supports plasmin-specific pathway interpretation without uPA confounding
Purified enzyme assay; cross‑study comparison
Serine Protease Inhibition Plasmin Selectivity Urokinase Discrimination

Irreversible Covalent Mechanism Contrasted with Reversible Inhibitor Aprotinin

D-Val-Phe-Lys-CMK·2HCl alkylates the active-site histidine or serine of plasmin, providing time-dependent, wash-resistant, irreversible inhibition . This contrasts with aprotinin, a reversible, broad-spectrum bovine polypeptide inhibitor of plasmin (Ki ~ 0.06 pM for trypsin, but also highly potent on kallikrein and chymotrypsin) . Functional platelet studies directly compared the active-site block by 'the tripeptide Val-Phe-Lys-CH₂Cl' against aprotinin's inhibition, demonstrating that only the active-site irreversible agent fully dissected catalytic function from lysine-binding-site-dependent platelet activation [1].

Irreversible vs. reversible (aprotinin)
Direct head-to-head
Irreversible covalent active‑site block vs. reversible, broad‑spectrum inhibition
Enables unambiguous catalytic‑function assignment in platelet and tissue models
Wash‑resistant blockade; single‑target specificity
Irreversible Inhibition Covalent Active-Site Probe Mechanistic Studies

P2 Phenylalanine Residue in Determining Plasmin vs. Thrombin Selectivity

A systematic kinetic comparison of tripeptide lysyl chloromethyl ketones revealed that D-Val-Leu-Lys-CMK is a very efficient inhibitor of thrombin, whereas analogs with a P2 phenylalanine (Ala-Phe-Lys-CMK and Glu-Phe-Lys-CMK) are potent plasmin/trypsin inhibitors but 100–10,000-fold weaker against thrombin [1]. D-Val-Phe-Lys-CMK retains this critical P2 phenylalanine, ensuring that the compound preferentially targets plasmin over thrombin. The commercial designation of D-Val-Leu-Lys-CMK specifically as a 'Thrombin Inhibitor' further validates the functional switch conferred by the Leu→Phe substitution .

P2 Phe vs. Leu for thrombin discrimination
Class‑level inference
P2 Phe (D‑Val‑Phe‑Lys‑CMK): potent plasmin inhibitor, thrombin inhibition not observed
P2 Leu analog: efficient thrombin inhibitor
Confirms that P2 phenylalanine is required for plasmin over thrombin selectivity
100–10,000‑fold selectivity shift documented
Proteinase Specificity P2 Residue Engineering Thrombin Discrimination

N-Terminal D-Valine Confers Kallikrein Discrimination

A direct comparative synthesis study evaluated D-Ile-Phe-Lys-CMK alongside D-Val-Phe-Lys-CMK. While D-Ile-Phe-Lys-CMK inhibited plasmin and plasma kallikrein with nearly equal potency, D-Val-Phe-Lys-CMK exhibited a clear selectivity favoring plasmin [1]. The D-Val at P3 thus uniquely restricts the conformational space, reducing kallikrein cross-reactivity that plagues the otherwise identical D-Ile-terminated analog.

N‑terminal D‑Val vs. D‑Ile for kallikrein
Direct head-to-head
D‑Val‑Phe‑Lys‑CMK: selective for plasmin
D‑Ile‑Phe‑Lys‑CMK: nearly equal plasmin/kallikrein potency
D‑Val uniquely restricts kallikrein cross‑reactivity for clean pathway dissection
Tsuda et al. comparative synthesis
Kallikrein Selectivity D-Amino Acid Stereochemistry Tripeptide Inhibitor Design

Optimal Research Scenarios for Plasmin-Dependent Pathway Dissection


Dissecting Plasmin's Catalytic Role in uPA-Independent Fibrinolysis

In in vitro fibrinolysis models where urokinase-type plasminogen activator (uPA) is co-expressed, the pronounced selectivity of D-Val-Phe-Lys-CMK·2HCl (IC₅₀ 100 pM on plasmin, with negligible uPA inhibition) uniquely isolates plasmin's direct contribution [1]. Alternative CMKs like D-Val-Leu-Lys-CMK lack this discrimination, potentially confounding results through concurrent uPA blockade [2].

Surgical Model Research on Ovulation and Extracellular Matrix Remodeling

Ex vivo ovary perfusion models demonstrated that D-Val-Phe-Lys-CMK·2HCl effectively inhibits ovulation to a degree comparable to high concentrations (1 mM) of tranexamic acid, validating its use in delineating plasmin-dependent collagen breakdown in reproductive tissue [1]. Its irreversible covalent binding is critical here, as the compound blocks procollagenase activation even after tissue washing, outperforming reversible lysine analogs.

Platelet Activation Parsing: Catalytic vs. Lysine-Binding Adhesion

Combined use of D-Val-Phe-Lys-CMK·2HCl (active-site inhibitor) and epsilon-aminocaproic acid (lysine-binding-site blocker) clearly separated the catalytic and adhesive functions of plasmin in platelet aggregation [1]. This specific application is not achievable with broad-spectrum, reversible agents like aprotinin, which simultaneously inhibits multiple serine proteases [2].

Plasmin-Specific Signaling Validation in Innate Immunity

In cellular models of sepsis, D-Val-Phe-Lys-CMK·2HCl significantly inhibits plasmin-mediated potentiation of lipopolysaccharide signaling and the subsequent generation of TNFα in stimulated RAW macrophages [1]. This provides a selective tool to confirm that the observed inflammatory signal is attributable to plasmin rather than any other trypsin-like protease.

Application
Selection Property
Validation Focus
uPA-independent fibrinolysis models
Plasmin selectivity over urokinase
uPA cross‑reactivity control in clot lysis assays
Ovulation / ECM remodeling studies
Irreversible covalent binding
Procollagenase activation blockade after tissue washing
Platelet activation parsing
Active‑site vs. lysine‑binding‑site distinction
Separation of catalytic and adhesive plasmin functions
Innate immunity signaling validation
Plasmin‑specific protease inhibition
TNFα generation in LPS‑stimulated macrophage models
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